molecular formula C25H33N3O4S2 B2773130 4-(dibutylsulfamoyl)-N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)benzamide CAS No. 533868-41-6

4-(dibutylsulfamoyl)-N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)benzamide

Cat. No. B2773130
CAS RN: 533868-41-6
M. Wt: 503.68
InChI Key: FKELGMQNTIIICQ-QPLCGJKRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Dibutylsulfamoyl)-N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)benzamide, also known as DBIBB, is a compound that has gained attention in scientific research due to its potential therapeutic applications. DBIBB has been synthesized through various methods, and its mechanism of action and physiological effects have been studied in detail.

Scientific Research Applications

4-(dibutylsulfamoyl)-N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)benzamide has been studied for its potential therapeutic applications, including its anti-inflammatory, anti-cancer, and anti-viral properties. 4-(dibutylsulfamoyl)-N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)benzamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. In addition, 4-(dibutylsulfamoyl)-N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. 4-(dibutylsulfamoyl)-N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)benzamide has also been studied for its potential anti-viral properties, with promising results in inhibiting the replication of certain viruses.

Mechanism of Action

4-(dibutylsulfamoyl)-N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)benzamide has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs). COX-2 is involved in the production of pro-inflammatory cytokines, while HDACs are involved in the regulation of gene expression. Inhibition of these enzymes by 4-(dibutylsulfamoyl)-N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)benzamide may contribute to its anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects
4-(dibutylsulfamoyl)-N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)benzamide has been shown to have various biochemical and physiological effects, including reducing inflammation, inhibiting cancer cell growth, and inhibiting viral replication. In addition, 4-(dibutylsulfamoyl)-N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)benzamide has been shown to have antioxidant properties and to inhibit the production of reactive oxygen species (ROS). 4-(dibutylsulfamoyl)-N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)benzamide has also been shown to modulate the immune response and to have neuroprotective effects.

Advantages and Limitations for Lab Experiments

4-(dibutylsulfamoyl)-N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)benzamide has several advantages for lab experiments, including its stability and solubility in water and organic solvents. However, 4-(dibutylsulfamoyl)-N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)benzamide has some limitations, including its relatively high cost and limited availability. In addition, further studies are needed to determine the optimal concentration and dosing of 4-(dibutylsulfamoyl)-N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)benzamide for different applications.

Future Directions

There are several future directions for research on 4-(dibutylsulfamoyl)-N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)benzamide. One area of interest is the development of 4-(dibutylsulfamoyl)-N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)benzamide-based drugs for the treatment of inflammatory diseases, cancer, and viral infections. Another area of interest is the study of the molecular mechanisms underlying the effects of 4-(dibutylsulfamoyl)-N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)benzamide, including its interactions with enzymes and cellular pathways. Further studies are also needed to determine the safety and toxicity of 4-(dibutylsulfamoyl)-N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)benzamide in vivo and to optimize its pharmacokinetic properties.

Synthesis Methods

4-(dibutylsulfamoyl)-N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)benzamide has been synthesized through various methods, including a one-pot reaction of 3-ethyl-4-methoxy-2-mercaptobenzothiazole with dibutyl sulfite and 4-nitrobenzoyl chloride, followed by reduction and amidation. Another method involves the reaction of 3-ethyl-4-methoxy-2-mercaptobenzothiazole with dibutyl sulfite, followed by oxidation and amidation. Both methods yield 4-(dibutylsulfamoyl)-N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)benzamide as a white crystalline solid.

properties

IUPAC Name

4-(dibutylsulfamoyl)-N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O4S2/c1-5-8-17-27(18-9-6-2)34(30,31)20-15-13-19(14-16-20)24(29)26-25-28(7-3)23-21(32-4)11-10-12-22(23)33-25/h10-16H,5-9,17-18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKELGMQNTIIICQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(C=CC=C3S2)OC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(dibutylsulfamoyl)-N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.